

Application Note: Cyanine5 NHS Ester Labeling for Super-Resolution Microscopy (dSTORM/STED)

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Compound of Interest

Compound Name: *Cyanine5 NHS ester (iodide)*

Cat. No.: *B8137051*

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Abstract

This technical guide provides a rigorous methodology for conjugating Cyanine5 (Cy5) NHS ester to antibodies and proteins, specifically optimized for Single-Molecule Localization Microscopy (SMLM), with a focus on dSTORM (direct Stochastic Optical Reconstruction Microscopy). While Cy5 is a standard fluorophore for confocal imaging, its utility in super-resolution relies on precise control of the Degree of Labeling (DOL) and the use of specific redox-active imaging buffers. This document details the chemical mechanism, step-by-step conjugation, purification, and the "blinking" physics required to achieve <20 nm lateral resolution.

Part 1: Introduction & Mechanistic Principles The Chemistry of NHS Ester Conjugation

The N-hydroxysuccinimide (NHS) ester of Cyanine5 reacts specifically with primary amines (), most notably the

-amino groups of lysine residues and the N-terminus of proteins. This reaction forms a stable amide bond, releasing NHS as a byproduct.

Key Constraint: The NHS ester group is moisture-sensitive and susceptible to hydrolysis.[1]

Competition between the amine reaction (labeling) and hydrolysis (inactivation) is pH-dependent.[2]

- Optimal pH: 8.3 – 8.5 (Maximizes amine nucleophilicity while minimizing hydrolysis).[2]
- Inhibitors: Buffers containing primary amines (Tris, Glycine) must be removed prior to labeling.

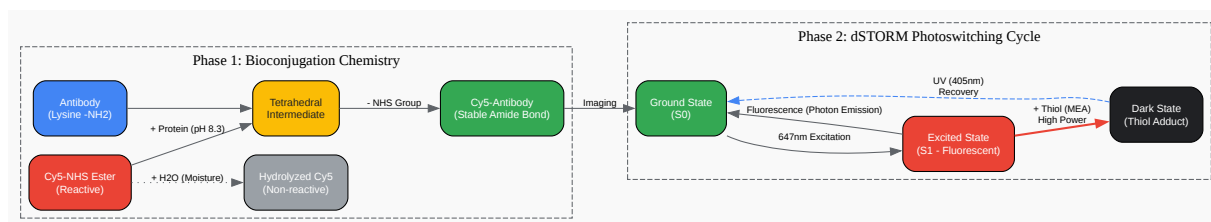
Why Cy5 for Super-Resolution? (The Photophysics)

In dSTORM, the image is reconstructed from the temporal separation of single-molecule fluorescence. Cy5 is considered the "gold standard" photoswitch due to its unique ability to enter a metastable dark state.

- Fluorescent State (On): The conjugated system of the polymethine bridge is intact.
- Dark State (Off): In the presence of a primary thiol (e.g., -mercaptoethylamine, MEA) and high-intensity excitation, a thiol adduct forms on the polymethine bridge, disrupting conjugation and rendering the molecule non-fluorescent.
- Recovery: The dark state is reversible via UV illumination (405 nm) or spontaneous thermal recovery, allowing the molecule to "blink" back on.

Mechanism Diagram

The following diagram illustrates the dual workflows: the chemical conjugation and the physical photoswitching cycle required for imaging.



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Figure 1: Left: Nucleophilic attack of lysine on Cy5-NHS ester. Right: The dSTORM duty cycle where thiols trap Cy5 in a dark state.

Part 2: Materials & Reagents[1][3][4][5][6][7][8][9][10]

Component	Specification	Purpose
Cy5 NHS Ester	High purity (>90%), Mono-reactive	Fluorophore labeling. Store at -20°C, desiccated.
Anhydrous DMSO	Water < 50 ppm	Solvent for Cy5. Water causes immediate hydrolysis.
Reaction Buffer	1M Sodium Bicarbonate (NaHCO ₃), pH 8.3	Maintains deprotonated amines for reaction.
Purification Column	Zeba™ Spin (7K MWCO) or Sephadex G-25	Removal of unreacted free dye.
Antibody	1 mg/mL, BSA/Azide-free	Target protein. BSA acts as a "sponge" for dye.
Imaging Buffer	MEA (Cysteamine), Glucose Oxidase, Catalase	Induces blinking and scavenges oxygen.

Part 3: Detailed Conjugation Protocol

Step 1: Antibody Preparation (Critical)

Most commercial antibodies contain BSA or gelatin. These must be removed, or you will label the stabilizer instead of your antibody.

- If BSA is present: Use a Protein A/G purification kit or commercial "antibody clean-up" kit.
- If Tris/Glycine is present: Buffer exchange into PBS using a Zeba Spin column or dialysis cassette.
- Final Target: Antibody at 1–2 mg/mL in PBS (pH 7.2–7.4).

Step 2: Dye Solubilization

- Allow the Cy5 NHS ester vial to warm to room temperature before opening (prevents condensation).
- Dissolve 0.5 mg Cy5 NHS ester in 50 μ L anhydrous DMSO (Concentration: \sim 10 mg/mL).
- Note: Use immediately.^{[2][3]} NHS esters degrade within hours in solution.

Step 3: The Conjugation Reaction

- Add 100 μ L of Antibody (1 mg/mL) to a reaction tube.
- Add 10 μ L of 1M Sodium Bicarbonate (pH 8.3). Final pH should be \sim 8.3.
- Calculate Dye Volume: For dSTORM, target a molar excess of 15–20x.
 - Formula:
 - Example: For 100 μ g IgG (150 kDa) and 20x excess of Cy5 (MW \sim 738):
- Add the calculated volume of Cy5 to the antibody. Vortex gently.
- Incubate for 1 hour at Room Temperature in the dark with gentle agitation.

Step 4: Purification

- Equilibrate a desalting column (e.g., Zeba Spin 7K) with PBS.
- Apply the reaction mixture to the center of the resin bed.
- Centrifuge (e.g., 1500 x g for 2 mins).
- Collect the flow-through (Labeled Antibody). Discard the column (contains free dye).

Step 5: Quality Control (Calculating DOL)

Measure Absorbance at 280 nm (

) and 650 nm (

) using a Nanodrop.

- 0.05 is the correction factor for Cy5 absorbance at 280nm.
- 250,000 is the Extinction Coefficient () of Cy5.[4]
- Target DOL for dSTORM:2.0 – 4.0.
 - < 2.0: Too sparse for high-resolution reconstruction.
 - > 5.0: Self-quenching occurs, reducing photon count and localization precision.

Part 4: Super-Resolution Imaging Workflow

Sample Preparation

- Fixation: 3-4% Paraformaldehyde (PFA) for 15 min. (Avoid Glutaraldehyde if possible, as it induces autofluorescence, or quench rigorously with NaBH₄).
- Staining: Incubate with Cy5-labeled secondary antibody (1-5 µg/mL) for 1 hour. Wash 3x with PBS.[1]

The dSTORM "Blinking" Buffer

Standard PBS is insufficient for dSTORM. You must use a redox buffer to drive the photoswitching.

Recipe (Prepare Fresh):

- Buffer B (Base): 50 mM Tris (pH 8.0), 10 mM NaCl, 10% (w/v) Glucose.[5]
- Enzyme Mix (GLOX): 500 µg/mL Glucose Oxidase + 40 µg/mL Catalase (Scavenges Oxygen).
- Thiol (The Switch): 100 mM MEA (Cysteamine).
 - Alternative:
 - Mercaptoethanol (BME) at 143 mM, though MEA is generally superior for Cy5.

Acquisition Parameters

- Excitation: 640/647 nm Laser (High Power: 1–5 kW/cm²).
- Activation: 405 nm Laser (Low Power: Ramp up slowly to maintain blink density).
- Frames: 10,000 – 30,000 frames at 10–20 ms exposure.

Part 5: Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low DOL (< 1.5)	Hydrolyzed NHS ester	Use fresh anhydrous DMSO; ensure dye stock is dry.
Low DOL (< 1.5)	Interfering amines	Dialyze antibody to remove Tris/Glycine/Azide.
Precipitation	Over-labeling (DOL > 6)	Reduce dye molar excess (try 10x instead of 20x).
No Blinking (Static)	No Thiol / Old Buffer	Prepare fresh MEA buffer; ensure Oxygen Scavenger is active.
High Background	Free dye remaining	Perform a second purification step (dialysis).

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